

Peforelin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Peforelin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Peforelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH) utilized in veterinary medicine.[1] As a GnRH agonist, it plays a crucial role in regulating reproductive processes by selectively stimulating the release of follicle-stimulating hormone (FSH).[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Peforelin**, with a focus on its mechanism of action and downstream signaling pathways. Detailed summaries of its properties are presented in structured tables, and key biological pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Identification

Peforelin is a synthetic peptide with a specific amino acid sequence that confers its unique biological activity.[1] Its structure and identifying characteristics are detailed below.

Table 1: Chemical Identification of Peforelin

Identifier	Value	Reference
IUPAC Name	(3S)-4-[[[(2S)-1-[[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[[(2S)-2-[[[(2S)-3-hydroxy-2-[[[(2S)-2-[[[(2S)-3-(1H-imidazol-5-yl)-2-[[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid	[4]
CAS Number	147859-97-0	[4]
Molecular Formula	C ₅₉ H ₇₄ N ₁₈ O ₁₄	[4]
Canonical SMILES	C1C--INVALID-LINK--NC(=O)- -INVALID-LINK--NC(=O)-- INVALID-LINK--O)NC(=O)-- INVALID-LINK--NC(=O)-- INVALID-LINK--NC(=O)-- INVALID-LINK--NC(=O)-- INVALID-LINK--NC(=O) [C@@H]8CCCC(=O)N8">C@H C(=O)NCC(=O)N	[5]
Amino Acid Sequence	pGlu-His-Trp-Ser-His-Asp-Trp-Lys-Pro-Gly-NH ₂	[5]

Physicochemical Properties

The physical and chemical properties of **Peforelin** are crucial for its formulation, delivery, and biological interactions. While some specific experimental values are not readily available in the public domain, key computed and reported properties are summarized below.

Table 2: Physicochemical Properties of Peforelin

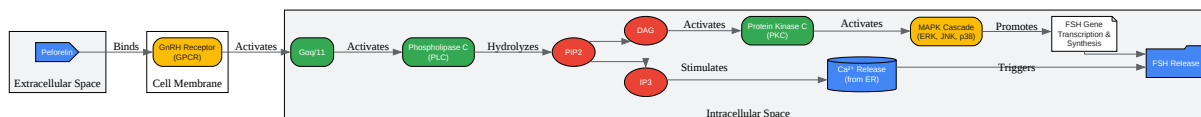
Property	Value	Reference
Molecular Weight	1259.35 g/mol	[6]
Appearance	White to yellowish-white amorphous substance	[2]
Solubility	Soluble in water, diluted acetic acid, methanol, DMSO, and DMF	[2]
Optical Rotation	$[\alpha]_{20D}$: -45° to -55°	[2]
pH (Free Base)	5.5 - 7.0	[2]

Biological Activity and Mechanism of Action

Peforelin is a potent GnRH agonist that selectively stimulates the synthesis and release of follicle-stimulating hormone (FSH) from the anterior pituitary gland, with minimal effect on luteinizing hormone (LH) secretion.[2][3] This selective action is attributed to its specific binding to and activation of the GnRH receptor on pituitary gonadotrope cells.

GnRH Receptor Binding and Downstream Signaling

Upon binding to the GnRH receptor, a G-protein coupled receptor (GPCR), **Peforelin** initiates a downstream signaling cascade. This process is fundamental to its physiological effects.



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Peforelin signaling pathway in pituitary gonadotropes.

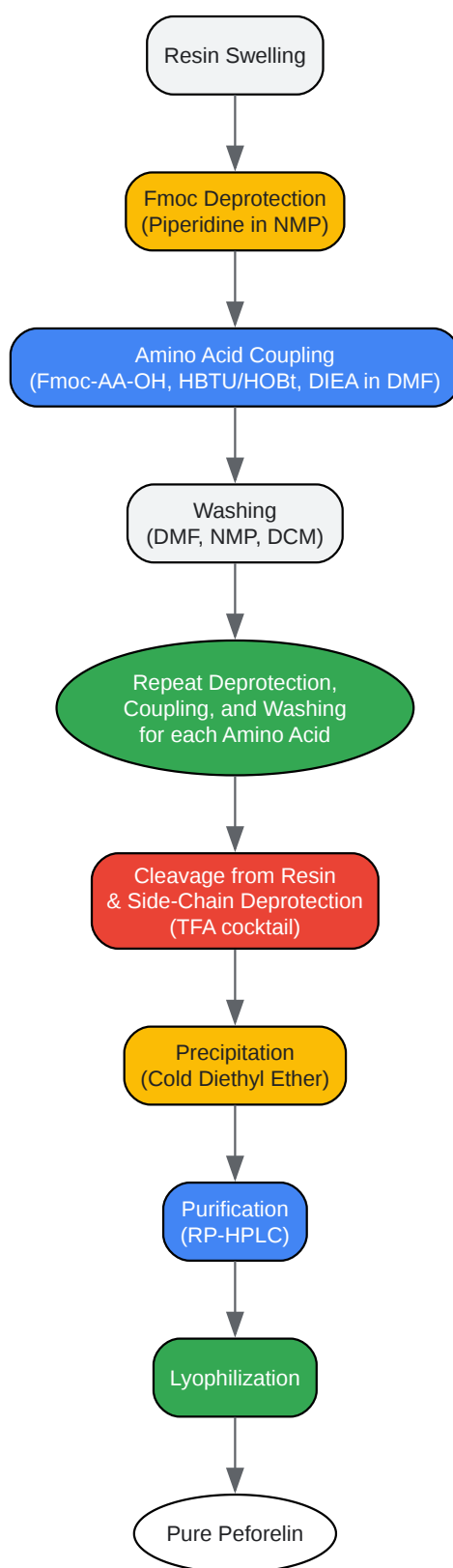
The binding of **Peforelin** to the GnRH receptor activates the Gαq/11 subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately results in the transcription of the FSHβ subunit gene, synthesis of FSH, and its subsequent release.

Experimental Protocols

The synthesis, purification, and biological evaluation of **Peforelin** involve standard and specialized laboratory techniques. The following sections provide an overview of these experimental protocols.

Synthesis and Purification

Peforelin, being a decapeptide, is typically synthesized using solid-phase peptide synthesis (SPPS).[7] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.



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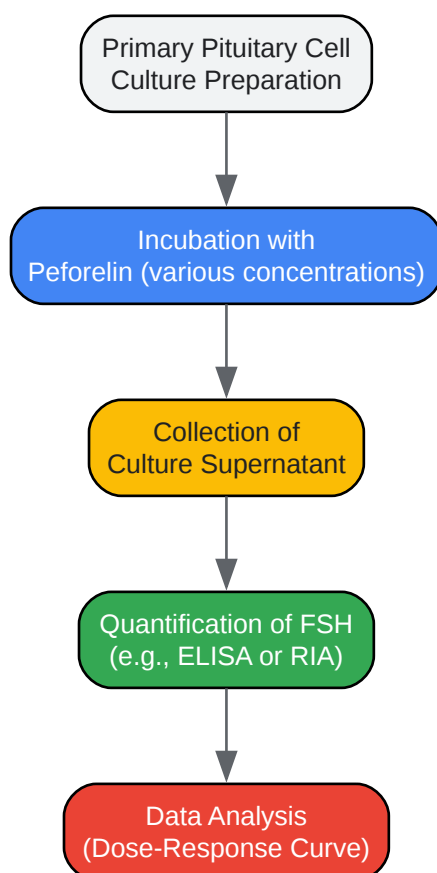
General workflow for the solid-phase synthesis of **Peforelin**.

A detailed protocol would involve the sequential coupling of Fmoc-protected amino acids to a Rink amide resin.[8] Each coupling step is preceded by the removal of the Fmoc protecting group with a piperidine solution and followed by thorough washing.[8] After the final amino acid is coupled, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[8]

The crude peptide is then precipitated with cold diethyl ether and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8] The purity of the final product is confirmed by analytical HPLC and its identity is verified by mass spectrometry.[8]

In Vitro Bioassay: FSH Release from Pituitary Cells

The biological activity of **Peforelin** can be assessed in vitro by measuring its ability to stimulate FSH release from primary pituitary cell cultures or suitable pituitary cell lines.[9]



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Workflow for an in vitro FSH release bioassay.

In this assay, dispersed pituitary cells are cultured and then incubated with varying concentrations of **Peforelin**.^[9] After a defined incubation period, the culture medium is collected, and the concentration of released FSH is quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).^[9] The results are used to generate a dose-response curve to determine the potency of **Peforelin**.

In Vivo Bioassay: FSH Release in Animal Models

The in vivo activity of **Peforelin** is typically evaluated in animal models, such as pigs or mice, by measuring the increase in serum FSH levels following administration.^[2]^[10]

A typical in vivo study in pigs would involve the following steps:

- **Animal Selection and Acclimation:** Healthy, sexually mature gilts or sows are selected and acclimated to the experimental conditions.^[11]
- **Treatment Administration:** **Peforelin** is administered via intramuscular injection at various dosages. A control group receives a placebo injection.^[11]
- **Blood Sampling:** Blood samples are collected at predetermined time points before and after the injection.^[2]
- **Hormone Analysis:** Serum is separated from the blood samples, and FSH concentrations are measured using a validated immunoassay.^[2]
- **Data Analysis:** The change in serum FSH levels over time is analyzed to determine the efficacy and duration of action of **Peforelin**.^[2]

Applications in Research and Drug Development

Peforelin serves as a valuable tool in reproductive research, particularly in studies focused on the differential regulation of gonadotropin secretion. Its selective FSH-releasing activity makes it an ideal candidate for investigating the physiological roles of FSH in follicular development and spermatogenesis. In drug development, **Peforelin** and its analogues can be explored for therapeutic applications in reproductive medicine where selective FSH stimulation is desired.

Conclusion

Peforelin is a well-characterized synthetic GnRH agonist with a unique pharmacological profile, primarily stimulating the release of FSH. Its chemical structure and properties are amenable to solid-phase peptide synthesis and purification. The detailed understanding of its mechanism of action and the availability of established in vitro and in vivo bioassays make it a significant molecule for both basic research and potential therapeutic development in the field of reproductive endocrinology. This technical guide provides a foundational resource for scientists and researchers working with this important peptide.

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